beryllium;2-methylcyclopenta-1,3-diene

Description

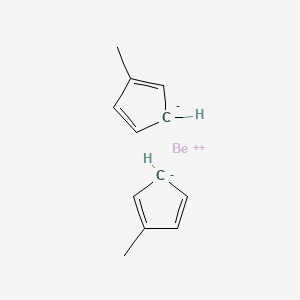

Beryllium;2-methylcyclopenta-1,3-diene is an organometallic compound comprising a beryllium ion coordinated to a 2-methylcyclopenta-1,3-diene ligand. The ligand’s methyl substituent at the 2-position modifies electronic and steric properties compared to unsubstituted cyclopentadienyl ligands. Beryllium, as an alkaline earth metal, forms covalent bonds with organic ligands, leading to stable yet reactive complexes. This compound is hypothesized to exhibit unique reactivity due to Be’s high charge density and the ligand’s electron-donating methyl group, making it valuable in catalysis and materials science .

Properties

CAS No. |

163928-85-6 |

|---|---|

Molecular Formula |

C12H14Be |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

beryllium;2-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.Be/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 |

InChI Key |

MBQMTHIKCUKDRS-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].CC1=C[CH-]C=C1.CC1=C[CH-]C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beryllium;2-methylcyclopenta-1,3-diene typically involves the reaction of beryllium chloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is to use lithium aluminum hydride (LiAlH4) as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous conditions to avoid hydrolysis of the beryllium compound.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. similar organometallic compounds are produced using large-scale reactors with precise control over temperature, pressure, and atmosphere to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Beryllium;2-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.

Reduction: Reduction reactions can further modify the ligand structure or reduce the beryllium center.

Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.

Major Products Formed

Oxidation: Beryllium oxide and various organic by-products.

Reduction: Modified ligand structures and reduced beryllium species.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Beryllium;2-methylcyclopenta-1,3-diene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in certain reactions.

Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.

Biology and Medicine: Limited applications due to the toxicity of beryllium, but studied for its potential use in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of beryllium;2-methylcyclopenta-1,3-diene involves the coordination of the beryllium atom to the 2-methylcyclopenta-1,3-diene ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Electronic Properties

| Compound | Metal Center | Ligand Substituent | Key Reactivity Features |

|---|---|---|---|

| Beryllium;2-methylcyclopenta-1,3-diene | Be²⁺ | 2-methyl | High charge density, asymmetric ligand field |

| Lithium Cyclopentadienide | Li⁺ | None | High reactivity, low steric hindrance |

| Manganese(2+);2-methylcyclopenta-1,3-diene | Mn²⁺ | 2-methyl | Redox-active, catalytic hydrogenation |

| 5-Butylcyclopenta-1,3-diene | – | 5-butyl | Lipophilic, Diels-Alder applications |

Research Findings and Industrial Relevance

- Thermal Stability : The 2-methyl group in the Be compound likely improves thermal stability compared to unsubstituted BeCp complexes, as seen in methyl-substituted Mn analogs .

- Catalytic Limitations : Beryllium’s lack of d-electrons restricts its use in redox catalysis but may benefit ligand-assisted reactions requiring strong σ-donation .

- Material Science: Asymmetric ligand fields in Be complexes could enable novel coordination polymers, contrasting with symmetric transition metal metallocenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.